molecular formula C21H27N3O7 B14958281 N~5~-carbamoyl-N~2~-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-ornithine

N~5~-carbamoyl-N~2~-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-ornithine

Cat. No.: B14958281
M. Wt: 433.5 g/mol
InChI Key: PBAIRUYFAXCEPT-HNNXBMFYSA-N
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Description

5-(CARBAMOYLAMINO)-2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(CARBAMOYLAMINO)-2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID involves multiple steps. One common method includes the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with carbamoylamino pentanoic acid derivatives under controlled conditions. The reaction typically requires the use of dry solvents like dimethylformamide (DMF) and catalysts such as N,N′-carbonyldiimidazole .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent quality control measures to monitor the reaction conditions and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(CARBAMOYLAMINO)-2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: N,N′-carbonyldiimidazole, triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-(CARBAMOYLAMINO)-2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(CARBAMOYLAMINO)-2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID involves its interaction with specific molecular targets. The compound may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its anti-inflammatory properties could be attributed to the inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(CARBAMOYLAMINO)-2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOIC ACID stands out due to its unique combination of a coumarin core with carbamoylamino and acetylamido groups, which may enhance its biological activity and specificity.

Properties

Molecular Formula

C21H27N3O7

Molecular Weight

433.5 g/mol

IUPAC Name

(2S)-5-(carbamoylamino)-2-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]pentanoic acid

InChI

InChI=1S/C21H27N3O7/c1-3-5-13-10-18(26)31-19-12(2)16(8-7-14(13)19)30-11-17(25)24-15(20(27)28)6-4-9-23-21(22)29/h7-8,10,15H,3-6,9,11H2,1-2H3,(H,24,25)(H,27,28)(H3,22,23,29)/t15-/m0/s1

InChI Key

PBAIRUYFAXCEPT-HNNXBMFYSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](CCCNC(=O)N)C(=O)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CCCNC(=O)N)C(=O)O

Origin of Product

United States

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